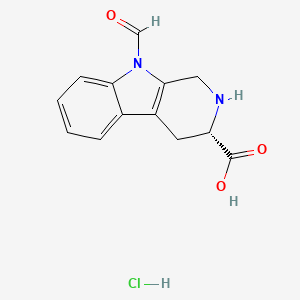

![molecular formula C20H34O2P2 B6342987 (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1215081-28-9](/img/structure/B6342987.png)

(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a tert-butyl group and a di-tert-butylphosphino group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations . The di-tert-butylphosphino group might also participate in various reactions, but specific reactions would depend on the overall structure of the compound and the conditions used.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2S,3R)-MeO-POP: is a chiral phosphine ligand that plays a crucial role in asymmetric catalysis . It is used to induce chirality in the synthesis of complex organic molecules. This compound is particularly valuable in the synthesis of pharmaceutical intermediates where the stereochemistry of the molecule can significantly affect the efficacy of the drug .

Medicinal Chemistry

In medicinal chemistry, (2S,3R)-MeO-POP derivatives are explored for their potential as enzyme inhibitors . They are used in the selective synthesis of bioactive molecules such as (2S,3R)-3-hydroxypipecolic acid , which is a component of many natural and synthetic bioactive molecules .

Biocatalysis

(2S,3R)-MeO-POP: and its derivatives are used in biocatalysis to improve the efficiency of enzymatic reactions. For instance, it is involved in the selective hydroxylation of pipecolic acid, which is a key step in the biosynthesis of several alkaloids and pharmaceuticals .

Biotechnology

In the field of biotechnology, (2S,3R)-MeO-POP is utilized in the development of microbial fermentation processes . It serves as a precursor for the production of optically pure compounds, such as (2R, 3R)-2,3-butanediol , which has applications ranging from aviation fuel to anti-freeze agents .

Materials Science

(2S,3R)-MeO-POP: is instrumental in materials science for the synthesis of novel polymers and biomaterials . Its structural properties allow for the creation of materials with specific optical activities, which can be used in the development of advanced materials with unique mechanical and chemical properties .

Drug Discovery

This compound’s ability to influence the stereochemistry of molecules makes it a valuable tool in drug discovery . It aids in the synthesis of chiral drugs that can interact more effectively with biological targets, leading to the development of more potent and selective therapeutic agents .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of (2S,3R)-MeO-POP are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .

Biochemical Pathways

It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

It is likely that the compound exerts its effects by modulating the activity of its targets, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of (2S,3R)-MeO-POP can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is acting .

Eigenschaften

IUPAC Name |

ditert-butyl-[(2S,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2P2/c1-18(2,3)23-16-14(21-10)12-11-13-15(16)22-17(23)24(19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFJPHDISOPBSZ-UZUQRXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)

![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)

![[2-(3-Thienyl)phenyl]amine hydrochloride](/img/structure/B6342982.png)

![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)